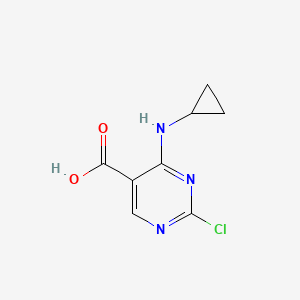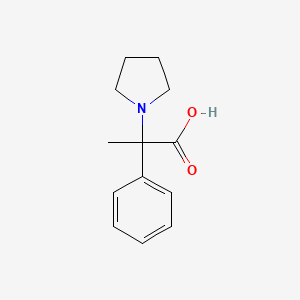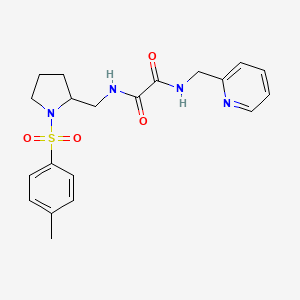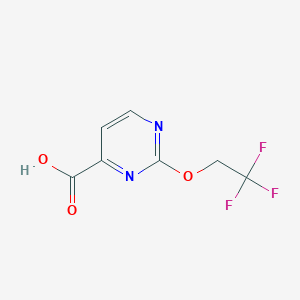![molecular formula C19H23N3O3 B2450932 1-{3-[(2,6-二甲基嘧啶-4-基)氧代]吡咯烷-1-基}-2-(3-甲氧基苯基)乙酮 CAS No. 2097910-07-9](/img/structure/B2450932.png)
1-{3-[(2,6-二甲基嘧啶-4-基)氧代]吡咯烷-1-基}-2-(3-甲氧基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 2,6-dimethylpyrimidin-4-yl group, which is a type of pyrimidine, a class of organic compounds that are widely used in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the pyrimidine ring would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the pyrimidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings might increase its solubility in polar solvents .科学研究应用
Medicinal Chemistry
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one: has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and development. Research has focused on its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .
Molecular Docking Studies
This compound has been extensively studied using molecular docking techniques to predict its interaction with different protein targets. These studies help in understanding the binding affinity and specificity of the compound towards various enzymes and receptors, which is crucial for drug discovery and development .
Organic Synthesis
In organic synthesis, 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one serves as a valuable intermediate. Its functional groups allow for further chemical modifications, enabling the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and materials science .
Catalysis
The compound has been explored as a ligand in catalytic processes. Its ability to coordinate with metal ions makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of various chemical reactions. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals .
Material Science
In material science, this compound has potential applications in the development of new materials with unique properties. Its structural features can be exploited to create polymers and other materials with specific mechanical, thermal, and optical properties. These materials can be used in various industrial applications, including coatings, adhesives, and electronic devices .
Analytical Chemistry
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one: is also used in analytical chemistry for the development of new analytical methods. Its unique chemical properties make it suitable for use as a standard or reagent in various analytical techniques, including chromatography and spectroscopy .
Environmental Chemistry
Research has explored the use of this compound in environmental chemistry, particularly in the detection and removal of pollutants. Its ability to interact with different chemical species makes it a potential candidate for the development of sensors and adsorbents for environmental monitoring and remediation .
Agricultural Chemistry
In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. Its biological activity against various pests and weeds makes it a promising candidate for the development of new agrochemicals that can help in sustainable agriculture .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-18(21-14(2)20-13)25-17-7-8-22(12-17)19(23)11-15-5-4-6-16(10-15)24-3/h4-6,9-10,17H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKPXYPDGOOGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2450849.png)


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B2450855.png)

![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)

![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B2450866.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)